N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine
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Overview
Description
N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is a complex organic compound with the molecular formula C24H22ClFN4OS. This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxy group, and a fluorobenzyl sulfanyl group. It has a molecular weight of approximately 468.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the use of palladium catalysts and organoboron reagents to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzoic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Other Triazoles: Similar compounds with triazole rings that have been studied for their pharmacological potentials.
Uniqueness
N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C24H22ClFN4OS |
---|---|
Molecular Weight |
469 g/mol |
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C24H22ClFN4OS/c1-17-28-29-24(32-16-19-7-10-22(26)11-8-19)30(17)27-14-20-13-21(25)9-12-23(20)31-15-18-5-3-2-4-6-18/h2-13,27H,14-16H2,1H3 |
InChI Key |
AWXFNUYJZXOAMN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=NN=C(N1NCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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